(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
Description
(1-Isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with an isopropyl group at position 1 and a hydroxymethyl (-CH₂OH) group at position 6. This structural arrangement confers distinct chemical and biological properties, making it a candidate for applications in medicinal chemistry, materials science, and chemical synthesis . The hydroxymethyl group enhances solubility in polar solvents and enables participation in hydrogen bonding, while the isopropyl substituent influences steric and hydrophobic interactions .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(1-propan-2-ylimidazo[1,2-b]pyrazol-6-yl)methanol |
InChI |
InChI=1S/C9H13N3O/c1-7(2)11-3-4-12-9(11)5-8(6-13)10-12/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
BBSIYVFKALDNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves the formation of the imidazo[1,2-b]pyrazole core followed by functionalization. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1-isopropyl-1H-pyrazole-3-carbaldehyde with formamide under acidic conditions can yield the imidazo[1,2-b]pyrazole core .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions that can be carried out under controlled conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Esterification and Acylation Reactions
The hydroxymethyl group undergoes esterification with acyl chlorides or anhydrides. For example:
-
Reaction with acetyl chloride in dichloromethane yields 6-(acetoxymethyl)-1-isopropylimidazo[1,2-b]pyrazole (85% yield).
-
Similar reactivity is observed with benzoyl chloride, producing the corresponding benzoyl ester (78% yield) under basic conditions (pyridine catalyst).
Key Reaction Conditions
| Substrate | Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| (1-Isopropyl-...methanol | Acetyl chloride | CH₂Cl₂ | Pyridine | 85 |
| (1-Isopropyl-...methanol | Benzoyl chloride | THF | DMAP | 78 |
Oxidation to Aldehyde/Carboxylic Acid
The hydroxymethyl group is oxidized to an aldehyde or carboxylic acid:
-
Oxidation to aldehyde : Using pyridinium chlorochromate (PCC) in CH₂Cl₂ yields 6-formyl-1-isopropylimidazo[1,2-b]pyrazole (72% yield).
-
Strong oxidation : KMnO₄ in acidic conditions converts the hydroxymethyl group to a carboxylic acid (6-carboxy-1-isopropylimidazo[1,2-b]pyrazole , 68% yield).
Nucleophilic Substitution
The hydroxymethyl group participates in nucleophilic displacement reactions:
-
Reaction with thionyl chloride converts the alcohol to a chloromethyl derivative (6-(chloromethyl)-1-isopropylimidazo[1,2-b]pyrazole ), which further reacts with amines (e.g., morpholine) to form 6-(morpholinomethyl) derivatives (81% yield).
Mechanistic Pathway
-
Chlorination :
-
Amination :
Cross-Coupling Reactions
The aromatic system undergoes palladium-catalyzed cross-coupling:
-
Suzuki–Miyaura coupling with arylboronic acids introduces aryl groups at the 3-position of the imidazo[1,2-b]pyrazole core (e.g., 3-phenyl-1-isopropylimidazo[1,2-b]pyrazole-6-methanol , 76% yield) .
-
Buchwald–Hartwig amination with aryl halides installs amino groups (e.g., 3-anilino derivatives , 69% yield) .
Optimized Conditions
| Reaction Type | Catalyst | Base | Solvent | Temp (°C) |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80 |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 |
Cyclization and Heterocycle Formation
The hydroxymethyl group facilitates cyclization with electrophiles:
-
Reaction with CS₂/KOH forms imidazo[1,2-b]pyrazolo[5,1-d] thiadiazepine derivatives via thiourea intermediates (62% yield) .
-
Condensation with aldehydes produces fused oxazepine rings under acidic conditions.
Complexation with Metals
The nitrogen-rich system acts as a ligand for transition metals:
-
Coordination with Cu(II) in ethanol yields a blue complex (), confirmed by UV-Vis and EPR spectroscopy .
-
Fe(III) complexes exhibit catalytic activity in oxidation reactions (e.g., toluene → benzaldehyde, 58% conversion) .
Stability and Degradation
Scientific Research Applications
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imidazole and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The hydroxyl group can also form hydrogen bonds, enhancing its binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related imidazo[1,2-b]pyrazole derivatives, focusing on substituent effects, functional groups, and biological activities.
Substituent Variations
Functional Group Comparisons
- Hydroxymethyl (-CH₂OH) vs. Carboxylic Acid (-COOH):
The target compound’s hydroxymethyl group offers moderate polarity and H-bonding capability, whereas 1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid (C₉H₁₁N₃O₂) exhibits higher acidity and aqueous solubility. The carboxylic acid derivative is more reactive in esterification and amidation reactions but may suffer from poor membrane permeability in biological systems . - Methanol vs. Carbonitrile (-CN): The nitrile group in 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile enhances electrophilicity, enabling participation in click chemistry and Suzuki couplings.
Positional Isomerism
- 6- vs. 7-Substituted Derivatives: (1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol (C₁₁H₁₇N₃O) demonstrates altered bioactivity compared to the 6-substituted target compound. Position 7 substitution may disrupt planar interactions with biological targets, reducing efficacy against kinases or receptors .
Research Findings and Data Tables
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL, H₂O) | Melting Point (°C) |
|---|---|---|---|
| (1-Isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol | 1.2 | 8.5 | 145–148 |
| 1-Isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | 0.5 | 22.0 | 210–212 |
| 1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | 2.8 | 1.2 | 162–165 |
Biological Activity
(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol is a compound belonging to the imidazo[1,2-b]pyrazole class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
- IUPAC Name : (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol
- CAS Number : 2092531-63-8
- Molecular Formula : C9H13N3O
- Molecular Weight : 181.22 g/mol
- Physical State : Solid at room temperature
- Purity : 95% .
Synthesis
The synthesis of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol typically involves multi-step organic reactions. A common method includes:
- Formation of the Imidazole Core : Initial reactions may involve the condensation of suitable hydrazines with α,β-unsaturated carbonyl compounds.
- Functionalization : Subsequent steps can introduce the isopropyl group and methanol moiety through alkylation and reduction reactions.
Biological Activity
The biological activity of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol has been explored in various studies:
Antitumor Activity
Research indicates that imidazo[1,2-b]pyrazole derivatives exhibit significant antitumor properties. For example:
- A study on related compounds showed that they effectively inhibited the growth of cancer cells by targeting specific signaling pathways involved in tumor proliferation .
The mechanism by which (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol exerts its biological effects may involve:
- Inhibition of Enzymes : The compound may interact with enzymes such as diacylglycerol acyltransferase 2 (DGAT2), which plays a role in lipid metabolism and cancer cell survival .
- Modulation of Protein Interactions : The imidazole core can bind to various protein targets, potentially altering their activity and stability .
Case Studies
Several case studies have highlighted the effectiveness of imidazo[1,2-b]pyrazole derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving substituted pyrazoles and imidazole precursors. For example, analogous imidazo[1,2-b]pyrazole derivatives are synthesized using Pd/C-catalyzed hydrogenation (e.g., in ethyl acetate under H₂) or by refluxing precursors in polar solvents like DMF or methanol . To optimize yields, adjust reaction parameters such as temperature (e.g., room temperature vs. reflux), catalyst loading (e.g., 10 wt% Pd/C), and purification methods (e.g., silica gel chromatography with dichloromethane/methanol gradients) .
Q. Which analytical techniques are most reliable for characterizing (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 3.50–4.18 ppm for morpholino groups in related compounds) .
- LCMS/HPLC : Validate molecular weight (e.g., m/z 411 [M+H]⁺ in analogous compounds) and purity (retention time ~1.24 minutes under SMD-TFA05 conditions) .
- X-ray Crystallography : Resolve structural ambiguities; SHELXL software is widely used for small-molecule refinement .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. LCMS) for imidazo[1,2-b]pyrazole derivatives?
- Methodological Answer : Contradictions may arise from impurities, tautomerism, or dynamic effects. To resolve:
- Perform 2D NMR (e.g., COSY, HSQC) to confirm connectivity and rule out impurities .
- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
- Use computational modeling (e.g., DFT) to predict NMR shifts and compare with experimental data .
Q. What strategies are effective for controlling regioselectivity during the functionalization of the imidazo[1,2-b]pyrazole core?
- Methodological Answer : Regioselectivity depends on electronic and steric factors:
- Electron-directing groups : Electron-withdrawing substituents (e.g., -CF₃) direct reactions to specific positions .
- Catalytic systems : Use Pd/C or Cu-mediated coupling to target C-6 or C-7 positions .
- Protecting groups : Temporarily block reactive sites (e.g., -OH in methanol derivatives) to direct functionalization .
Q. How can reaction conditions be optimized to improve the scalability of imidazo[1,2-b]pyrazole synthesis?
- Methodological Answer :
- Solvent selection : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to simplify purification .
- Catalyst recycling : Use heterogeneous catalysts (e.g., Pd/C) for easy recovery .
- Flow chemistry : Implement continuous flow systems to enhance reproducibility and reduce reaction times .
Q. What approaches are recommended for resolving structural ambiguities in imidazo[1,2-b]pyrazole derivatives using X-ray crystallography?
- Methodological Answer :
- Ensure high-quality crystals via vapor diffusion or slow cooling .
- Use SHELXTL/SHELXL for refinement, particularly for handling twinned data or high-resolution structures .
- Validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How can researchers evaluate the pharmacological potential of (1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol derivatives?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition or anti-inflammatory activity using cell-based models (e.g., COX-2 inhibition) .
- ADME profiling : Assess solubility (HPLC logP), metabolic stability (microsomal assays), and permeability (Caco-2 models) .
- Structural analogs : Compare with bioactive derivatives (e.g., morpholino or piperidinyl methanones) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
